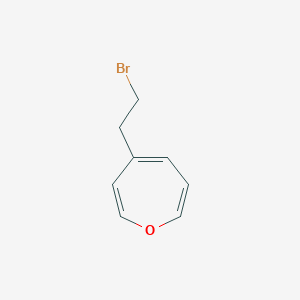

4-(2-Bromoethyl)oxepine

Description

Structure

3D Structure

Properties

CAS No. |

832110-96-0 |

|---|---|

Molecular Formula |

C8H9BrO |

Molecular Weight |

201.06 g/mol |

IUPAC Name |

4-(2-bromoethyl)oxepine |

InChI |

InChI=1S/C8H9BrO/c9-5-3-8-2-1-6-10-7-4-8/h1-2,4,6-7H,3,5H2 |

InChI Key |

HHVYANIDJHXSHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=CC(=C1)CCBr |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine

Disclaimer: The direct synthesis of "4-(2-Bromoethyl)oxepine" from "hydroxyphenethyl bromide" is not well-documented in scientific literature. This guide presents a proposed multi-step synthetic route to a plausible, related target molecule, 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine , based on established organic chemistry principles. The experimental protocols are derived from analogous transformations and should be considered illustrative.

Introduction

Benzoxepine derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[1][2] This technical guide outlines a comprehensive, albeit proposed, synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine. The synthesis begins with the commercially available starting material, 4-bromophenol, and proceeds through a series of well-established reactions, including Williamson ether synthesis, intramolecular cyclization, Suzuki-Miyaura coupling, hydroboration-oxidation, and bromination. Each step is detailed with a proposed experimental protocol, and quantitative data from analogous reactions are provided for reference.

Overall Synthetic Scheme

The proposed multi-step synthesis is illustrated below.

Figure 1: Proposed synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.

Experimental Protocols and Data

Step 1: Synthesis of 1-(Allyloxy)-4-bromobenzene

This step involves a Williamson ether synthesis to couple 4-bromophenol with allyl bromide.[3][4][5]

Experimental Protocol: To a solution of 4-bromophenol (1.0 eq.) in acetone, potassium carbonate (2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

| Parameter | Value/Condition | Reference |

| Reactants | 4-Bromophenol, Allyl bromide | [4] |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Solvent | Acetone | [4] |

| Temperature | Reflux | [4] |

| Typical Yield | 85-95% | [4] |

Table 1: Reaction parameters for the synthesis of 1-(allyloxy)-4-bromobenzene.

Step 2: Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

This step involves an intramolecular cyclization to form the benzoxepine ring system.[6] Polyphosphoric acid (PPA) is a common reagent for this type of transformation.

Experimental Protocol: 1-(Allyloxy)-4-bromobenzene (1.0 eq.) is added to polyphosphoric acid at room temperature. The mixture is then heated to 80-100°C with vigorous stirring for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value/Condition | Reference |

| Reactant | 1-(Allyloxy)-4-bromobenzene | [6] |

| Reagent | Polyphosphoric Acid (PPA) | [6] |

| Temperature | 80-100°C | [6] |

| Typical Yield | 60-75% | [6] |

Table 2: Reaction parameters for the synthesis of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine.

Step 3: Synthesis of 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine

A Suzuki-Miyaura cross-coupling reaction is employed to introduce a vinyl group at the 7-position of the benzoxepine ring.[7][8][9]

Experimental Protocol: A mixture of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.), vinylboronic acid pinacol ester (1.5 eq.), potassium carbonate (3.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 80-90°C for 12-16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

| Parameter | Value/Condition | Reference |

| Reactants | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine, Vinylboronic acid pinacol ester | [10][11] |

| Catalyst | Pd(dppf)Cl₂ | [10][11] |

| Base | Potassium Carbonate (K₂CO₃) | [10][11] |

| Solvent | Dioxane/Water | [10][11] |

| Temperature | 80-90°C | [10][11] |

| Typical Yield | 70-85% | [10][11] |

Table 3: Reaction parameters for the synthesis of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine.

Step 4: Synthesis of 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol

The vinyl group is converted to a primary alcohol via hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity.[12][13][14][15][16]

Experimental Protocol: To a solution of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq.) is added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is cooled back to 0°C, and a solution of sodium hydroxide (3 M, 3.0 eq.) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.). The mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

| Parameter | Value/Condition | Reference |

| Reactant | 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine | [13][14] |

| Reagents | 1. BH₃·THF2. H₂O₂, NaOH | [13][14] |

| Solvent | Tetrahydrofuran (THF) | [13][14] |

| Temperature | 0°C to Room Temperature | [13][14] |

| Typical Yield | 80-90% | [13][14] |

Table 4: Reaction parameters for the synthesis of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol.

Step 5: Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine

The final step is the conversion of the primary alcohol to the target bromoethyl derivative. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide and triphenylphosphine (Appel reaction).[17][18][19][20]

Experimental Protocol (using PBr₃): To a solution of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane at 0°C under an inert atmosphere, phosphorus tribromide (PBr₃, 0.4 eq.) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2-4 hours. The reaction is quenched by the slow addition of ice-cold water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product. Purification can be performed by column chromatography if necessary.

| Parameter | Value/Condition | Reference |

| Reactant | 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol | [19][20] |

| Reagent | Phosphorus Tribromide (PBr₃) | [19][20] |

| Solvent | Dichloromethane (CH₂Cl₂) | [19][20] |

| Temperature | 0°C to Room Temperature | [19][20] |

| Typical Yield | 75-90% | [19][20] |

Table 5: Reaction parameters for the synthesis of 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product purification.

References

- 1. ijsrmst.com [ijsrmst.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 20. Provide the alcohol that would be used to make the bromoalkanes s... | Study Prep in Pearson+ [pearson.com]

Technical Guide: Properties and Synthesis of Bromoethyl-Substituted Oxepines

This technical guide provides a summary of the available chemical properties for 2-(2-Bromoethyl)oxepine and outlines a general synthetic methodology for substituted oxepines that could be adapted for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties of 2-(2-Bromoethyl)oxepine

Due to the limited availability of experimental data, the following table summarizes the key computed chemical properties for 2-(2-Bromoethyl)oxepine. It is important to note that experimentally determined values for properties such as boiling and melting points are not currently available in the cited sources.

| Property | Value | Source |

| CAS Number | 832110-93-7 | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Exact Mass | 199.98400 Da | [1] |

| Polar Surface Area (PSA) | 9.23 Ų | [1] |

| LogP (calculated) | 2.75540 | [1] |

Potential Synthesis of Substituted Oxepines: An Experimental Approach

A common and established method for the synthesis of the oxepine ring system involves the ring expansion of a corresponding 1,4-cyclohexadiene derivative. This process typically involves a three-step sequence: epoxidation, bromination, and subsequent dehydrohalogenation. The electronic nature of substituents on the starting cyclohexadiene can influence the position of substitution on the resulting oxepine ring.

General Experimental Protocol:

-

Epoxidation of 1,4-Cyclohexadiene: The starting 1,4-cyclohexadiene derivative is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform. An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a mild base (e.g., sodium bicarbonate) to remove excess peroxyacid and acidic byproducts, respectively. The organic layer is then dried and the solvent removed under reduced pressure to yield the epoxide.

-

Bromination of the Epoxide: The crude epoxide is dissolved in a solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) is added, along with a radical initiator such as benzoyl peroxide or AIBN. The mixture is heated to reflux and irradiated with a light source to facilitate the bromination. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to yield the dibromo-epoxide derivative.

-

Dehydrohalogenation to form the Oxepine Ring: The resulting dibromo-epoxide is dissolved in a suitable solvent and treated with a strong base to induce dehydrohalogenation and subsequent ring expansion to the oxepine. The choice of base and reaction conditions can be critical and may require optimization. Upon completion of the reaction, the mixture is worked up by extraction and purified by column chromatography to isolate the desired substituted oxepine.

Biological and Pharmacological Context

The oxepine scaffold is a recurring motif in a variety of natural products and has garnered significant interest in medicinal chemistry. Derivatives of oxepine have been reported to exhibit a broad range of biological activities. While no specific biological data for 2-(2-Bromoethyl)oxepine has been found, the general class of oxepines has been investigated for various therapeutic applications.

Experimental Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of substituted oxepines from 1,4-cyclohexadiene derivatives.

References

Spectroscopic Characterization of 4-(2-Bromoethyl)oxepine: A Technical Guide

Disclaimer: The compound "4-(2-Bromoethyl)oxepine" is not well-documented in publicly available chemical literature. As such, the following spectroscopic data is a representative and hypothetical dataset constructed for illustrative purposes. The experimental protocols and analysis workflow are, however, standard methodologies in chemical research.

This technical guide provides a hypothetical but chemically plausible spectroscopic dataset for this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Hypothetical Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

1.1. NMR Spectroscopy Data

-

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.25 | d | 1H | 8.5 | H2/H6 |

| 6.10 | t | 1H | 7.0 | H3/H5 |

| 5.80 | m | 1H | - | H4 |

| 3.60 | t | 2H | 7.5 | -CH₂-Br |

| 3.05 | t | 2H | 7.5 | Oxepine-CH₂- |

-

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.5 | C2/C6 |

| 135.0 | C4 |

| 128.0 | C3/C5 |

| 38.5 | Oxepine-CH₂- |

| 32.0 | -CH₂-Br |

1.2. Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3010 | Medium | C-H stretch (alkene) |

| 2960-2850 | Medium | C-H stretch (alkane) |

| 1650 | Medium | C=C stretch (conjugated) |

| 1240 | Strong | C-O-C stretch (ether) |

| 680 | Strong | C-Br stretch |

1.3. Mass Spectrometry (MS) Data

-

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 202 | 98 | [M]⁺ (with ⁸¹Br) |

| 200 | 100 | [M]⁺ (with ⁷⁹Br) |

| 121 | 85 | [M - Br]⁺ |

| 107 | 40 | [M - CH₂CH₂Br]⁺ |

| 91 | 60 | Tropylium ion, [C₇H₇]⁺ (from rearrangement) |

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data was collected over 16 scans with a spectral width of 16 ppm. ¹³C NMR data was collected over 1024 scans with a spectral width of 240 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

2.3. Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in methanol was introduced into the instrument via direct infusion. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass analyzer was scanned over a range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel synthesized compound like this compound.

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-(2-Bromoethyl)oxepine

For Researchers, Scientists, and Drug Development Professionals

Core Executive Summary

4-(2-Bromoethyl)oxepine is a heterocyclic compound featuring a seven-membered oxepine ring substituted with a bromoethyl group. Its stability is governed by the interplay of the strained, non-aromatic oxepine ring and the reactive bromoethyl side chain. Key potential degradation pathways include hydrolysis of the bromoethyl group, thermal and photochemical rearrangements of the oxepine ring, and enzymatic degradation. This document outlines these potential pathways, provides representative experimental protocols for assessing stability, and summarizes expected reactivity trends based on analogous compounds.

Predicted Stability Profile

The overall stability of this compound is expected to be limited. The oxepine ring itself is a high-energy, non-planar system that exists in equilibrium with its valence tautomer, benzene oxide. This equilibrium is influenced by substituents. The presence of the bromoethyl group introduces a primary alkyl halide, which is susceptible to nucleophilic substitution and elimination reactions.

Potential Degradation Pathways

Hydrolysis of the Bromoethyl Group

The bromoethyl side chain is susceptible to hydrolysis, a common degradation pathway for alkyl halides. This reaction can proceed via nucleophilic substitution (SN2) by water or hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)oxepine and hydrobromic acid. The rate of hydrolysis is dependent on temperature, pH, and the presence of nucleophiles.[1][2][3] The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making bromoalkanes more reactive towards hydrolysis.[1][4]

Oxepine Ring Instability and Rearrangement

The oxepine ring itself is subject to several modes of degradation and rearrangement:

-

Valence Tautomerism: Oxepine exists in a dynamic equilibrium with its valence isomer, benzene oxide.[5] The position of this equilibrium is influenced by substituents on the ring.

-

Thermal and Photochemical Rearrangements: Oxepine and its derivatives can undergo thermal and photochemical rearrangements. For instance, some oxepines have been observed to degrade to a benzene core upon heating or under certain reaction conditions.[6][7]

-

Oxidation: The oxepine ring can be susceptible to oxidation. In biological systems, cytochrome P450 can epoxidize oxepine, leading to reactive intermediates that can undergo further reactions.[8]

Enzymatic Degradation

Microbial degradation of halogenated organic compounds is a known environmental fate.[9] Rhodococcus species, for example, have been shown to degrade bromoethyl ethers, suggesting that enzymatic pathways for the degradation of this compound may exist in biological systems.[10] This would likely involve dehalogenation and/or cleavage of the ether linkage within the oxepine ring.

Data Presentation

As no quantitative data for this compound is available, the following table presents representative data for the hydrolysis of bromoethane to illustrate the expected reactivity of the bromoethyl group.

| Compound | Reaction | Conditions | Half-life (t1/2) | Reference |

| Bromoethane | Hydrolysis | Water, 50°C | Not specified, but faster than chloroethane | [4] |

| Bromoethane | Hydrolysis | Aqueous NaOH | Faster than with water alone | [2] |

Experimental Protocols

The following are generalized experimental protocols that could be adapted to study the stability of this compound.

Protocol for Assessing Hydrolytic Stability

This protocol is based on methods used for determining the hydrolysis rate of halogenoalkanes.[1][4][11]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol.

-

Reaction Setup: In a series of test tubes, place a solution of acidified aqueous silver nitrate. The ethanol is used to increase the solubility of the haloalkane.[2]

-

Temperature Control: Place the test tubes in a constant temperature water bath (e.g., 50°C) to allow them to equilibrate.

-

Initiation of Reaction: Add a known volume of the this compound solution to each test tube and start a timer.

-

Observation: Monitor the tubes for the formation of a cream-colored precipitate of silver bromide (AgBr).

-

Data Collection: Record the time taken for the precipitate to appear. The rate of reaction can be compared to other halogenated compounds under the same conditions.

Protocol for Assessing Thermal Stability

This protocol is a general approach for evaluating the thermal decomposition of a compound.

Methodology:

-

Sample Preparation: Place a known quantity of this compound in a suitable container for thermal analysis (e.g., a sealed tube or a thermogravimetric analysis (TGA) pan).

-

Inert Atmosphere: Purge the container with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range.

-

Analysis of Degradants: Analyze the volatile degradation products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determination of Decomposition Temperature: For TGA, the temperature at which significant mass loss occurs is determined.

Conclusion

While specific data for this compound is lacking, a comprehensive understanding of its likely stability and degradation can be inferred from the chemistry of its constituent parts. The bromoethyl group is expected to be the primary site of hydrolytic instability, while the oxepine ring is susceptible to thermal and photochemical rearrangements. Researchers and drug development professionals should consider these potential liabilities when working with this and structurally related compounds. Further experimental work is necessary to quantify the stability and definitively identify the degradation products of this compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. docbrown.info [docbrown.info]

- 3. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 4. savemyexams.com [savemyexams.com]

- 5. Oxepine - Wikipedia [en.wikipedia.org]

- 6. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencetallis.weebly.com [sciencetallis.weebly.com]

A Theoretical Conformational Analysis of 4-(2-Bromoethyl)oxepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The seven-membered oxepine ring is a crucial heterocyclic motif found in numerous bioactive natural products and pharmaceuticals.[1][2] Its inherent flexibility, stemming from a non-planar, boat-like conformation, presents a significant challenge and opportunity in drug design.[3][4] Understanding the conformational landscape of substituted oxepines is paramount for predicting molecular interactions and biological activity. This technical guide outlines a comprehensive theoretical framework for the conformational analysis of the novel compound 4-(2-Bromoethyl)oxepine. While specific experimental data for this compound is not publicly available, this document provides a robust, scientifically-grounded protocol based on established computational chemistry methods. It serves as a blueprint for researchers seeking to characterize the conformational preferences of this and similar medium-sized ring systems.[5]

Introduction: The Significance of Conformational Analysis

The three-dimensional arrangement of a molecule, its conformation, profoundly influences its physical, chemical, and biological properties.[6] For flexible molecules like this compound, which can exist as a dynamic ensemble of interconverting conformers, identifying the most stable, low-energy structures is a critical step in understanding its potential as a therapeutic agent. Computational chemistry offers powerful tools to explore this conformational space, providing insights that can guide synthesis and experimental validation.[7]

The oxepine ring itself is an anti-aromatic, 8-pi electron system that avoids planarity, typically adopting a boat or chair-like conformation.[3] The presence of a flexible bromoethyl substituent at the 4-position introduces additional degrees of rotational freedom, further complicating the conformational landscape. This guide details the theoretical methodologies required to systematically explore these conformational possibilities and predict the most populated states.

Theoretical Methodology

A multi-step computational approach is recommended to efficiently and accurately map the potential energy surface of this compound. This involves an initial broad search for conformers followed by higher-level quantum mechanical calculations for refinement.

Conformational Search

The initial exploration of the vast conformational space can be effectively performed using molecular mechanics or semi-empirical methods, which are computationally less demanding.

-

Systematic Search: This involves the systematic rotation of all rotatable bonds (the C-C and C-O bonds of the oxepine ring, and the C-C and C-Br bonds of the bromoethyl side chain) in discrete angular increments.

-

Stochastic Methods: Techniques like Monte Carlo simulations or molecular dynamics provide a more random sampling of the conformational space and are adept at overcoming energy barriers to find diverse low-energy structures.[6]

Quantum Mechanical Optimization and Energy Calculation

Following the initial search, the identified unique conformers should be subjected to more rigorous quantum mechanical calculations for accurate geometry optimization and energy determination. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[8]

-

Recommended Functional and Basis Set: A combination like the B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for initial optimizations. For more refined energies, a larger basis set such as 6-311+G(2d,p) is recommended, especially to accurately model the bromine atom and potential non-covalent interactions.[8]

-

Solvation Effects: To simulate a more realistic biological environment, solvation effects can be incorporated using a Polarizable Continuum Model (PCM).[9]

Data Presentation: Hypothetical Conformational Analysis Results

The results of the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables represent a hypothetical outcome for the analysis of this compound.

Table 1: Key Conformers and Their Relative Energies

| Conformer ID | Dihedral Angle (C3-C4-Cα-Cβ) (°) | Dihedral Angle (C4-Cα-Cβ-Br) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 178.5 | 65.2 | 0.00 | 45.2 |

| Conf-2 | -62.1 | 175.8 | 0.45 | 25.1 |

| Conf-3 | 60.5 | -68.9 | 0.88 | 13.5 |

| Conf-4 | 179.1 | -70.3 | 1.25 | 7.3 |

| Conf-5 | -65.3 | 63.1 | 1.50 | 4.9 |

Note: Dihedral angles are hypothetical and serve as an example of how to distinguish key conformers.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer (Conf-1)

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | C2-H: 6.1, C3-H: 5.8, C5-H: 5.9, C6-H: 6.2, Cα-H: 2.8, Cβ-H: 3.5 |

| ¹³C NMR Chemical Shift (ppm) | C2: 125.4, C3: 128.1, C4: 40.2, C5: 129.3, C6: 126.8, Cα: 35.1, Cβ: 30.7 |

| Key IR Frequencies (cm⁻¹) | C-H (alkene): 3050, C-H (alkane): 2950, C=C: 1650, C-O-C: 1250, C-Br: 650 |

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from the computational output.

Experimental Protocols for Validation

Theoretical predictions must be validated through experimental data. The following protocols outline standard procedures for the spectroscopic and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[10]

-

Objective: To determine the connectivity and conformational features of this compound in solution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integration, and coupling patterns of all hydrogen atoms.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, confirming the molecular structure.

-

NOESY/ROESY: Nuclear Overhauser Effect experiments can provide information about through-space interactions between protons, which can help to deduce the preferred conformation in solution.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

-

Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Key expected absorbances include those for C=C bonds, C-O ether linkages, and the C-Br bond.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[13]

-

Objective: To determine the precise solid-state conformation and molecular geometry of this compound.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[14]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

Caption: Workflow for theoretical conformational analysis and experimental validation.

Caption: Energy relationships between hypothetical low-energy conformers.

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure and energetic landscape. By combining robust computational methods with targeted experimental validation, researchers can gain critical insights into the structure-activity relationships of this and other novel oxepine derivatives. This knowledge is invaluable for the rational design and development of new therapeutic agents.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]

- 4. Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited -State Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. calcus.cloud [calcus.cloud]

- 7. portlandpress.com [portlandpress.com]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. homepage.univie.ac.at [homepage.univie.ac.at]

In-depth Technical Guide: The Potential of 4-(2-Bromoethyl)oxepine as a Building Block in Organic Synthesis

A thorough investigation of scientific literature and chemical databases has revealed no information on the synthesis, properties, or reactivity of the specific compound "4-(2-Bromoethyl)oxepine." This suggests that this molecule has not yet been synthesized or characterized by the scientific community.

Therefore, a detailed technical guide with specific quantitative data, established experimental protocols, and known signaling pathways, as originally requested, cannot be provided. To do so would require speculation and the presentation of unverified information, which falls outside the scope of a factual technical document.

However, based on the known reactivity of the oxepine core and the bromoethyl functional group, we can provide a prospective analysis of the potential of a hypothetical "this compound" as a versatile building block in organic synthesis. This guide will explore its potential synthesis, reactivity, and applications by drawing parallels with known, structurally related compounds.

Introduction to Oxepines and Bromoethyl-Functionalized Molecules

Oxepines are seven-membered heterocyclic compounds containing an oxygen atom. Their unique strained ring system and electronic properties make them valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2] The synthesis of functionalized oxepines is an active area of research, with various methods developed for their construction, including ring-closing metathesis and intramolecular cyclization reactions.[1][2]

The 2-bromoethyl group is a common functional handle in organic synthesis. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[3][4] This allows for the introduction of a wide variety of functional groups through substitution reactions.[3] Furthermore, the bromoethyl group can participate in elimination reactions to form vinyl groups and can be used to generate organometallic reagents.[3]

Prospective Synthesis of this compound

While no specific synthesis for this compound has been reported, a plausible synthetic strategy can be envisioned based on established methods for oxepine synthesis. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve the following key steps:

-

Construction of a suitably functionalized acyclic precursor: This would likely involve a multi-step synthesis to assemble a carbon chain with the necessary oxygen atom and a precursor to the bromoethyl group.

-

Ring-closing reaction: An intramolecular reaction, such as a Williamson ether synthesis or a ring-closing metathesis, could be employed to form the seven-membered oxepine ring.

-

Introduction of the bromoethyl group: This could be achieved through the conversion of a hydroxyl group to a bromide, for example, using a reagent like phosphorus tribromide or carbon tetrabromide and triphenylphosphine.

Predicted Chemical Properties and Reactivity

The reactivity of the hypothetical this compound would be dictated by the interplay of the oxepine ring and the bromoethyl side chain.

Reactivity of the Oxepine Core

The oxepine ring is known to undergo various transformations, including:

-

[4+2] Cycloaddition Reactions: The diene system within the oxepine ring can participate in Diels-Alder reactions with suitable dienophiles.

-

Ring-Opening and Rearrangement Reactions: Under certain conditions, the strained seven-membered ring can undergo ring-opening or rearrangement to form other cyclic or acyclic structures.

-

Epoxidation: The double bonds in the oxepine ring can be epoxidized to introduce new functional groups.

Reactivity of the 2-Bromoethyl Group

The bromoethyl group would be the primary site for introducing molecular diversity.

Caption: Potential reaction pathways for this compound.

-

Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides, azides) could displace the bromide to introduce new functional groups. This would be a powerful tool for generating a library of oxepine derivatives.[3]

-

Elimination Reactions: Treatment with a base could induce elimination of HBr to form a 4-vinyloxepine derivative. This vinyl group could then be further functionalized.[3]

-

Formation of Organometallic Reagents: The bromoethyl group could be converted into a Grignard or organolithium reagent. These powerful nucleophiles could then be used to form new carbon-carbon bonds by reacting with various electrophiles.[3]

Potential Applications in Drug Discovery and Materials Science

Functionalized oxepine scaffolds are of significant interest in medicinal chemistry due to their presence in a number of biologically active natural products.[1] The ability to introduce a diverse range of functionalities via the bromoethyl group would make "this compound" a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

For instance, the introduction of amine or amide functionalities could lead to compounds with potential activity as enzyme inhibitors or receptor ligands. The ability to link the oxepine core to other molecular fragments through the bromoethyl linker would also be advantageous in fragment-based drug design.

In materials science, the vinyl derivative formed through elimination could be a monomer for polymerization, leading to novel polymers with unique optical or electronic properties derived from the oxepine moiety.

Conclusion

While "this compound" remains a hypothetical molecule, its potential as a versatile building block in organic synthesis is significant. The combination of the reactive oxepine core and the synthetically tractable bromoethyl group would offer numerous avenues for the creation of novel and complex molecules. The synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry and would undoubtedly open up new possibilities in drug discovery and materials science. Further research into the synthesis of functionalized oxepines is warranted to explore the potential of this and other novel oxepine-based building blocks.

References

The Bromoethyl Group in 4-(2-Bromoethyl)oxepine: A Technical Guide to Predicted Reactivity and Experimental Design

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the bromoethyl group in the novel heterocyclic compound, 4-(2-Bromoethyl)oxepine. Due to the limited availability of empirical data on this specific molecule, this document extrapolates from established principles of organic chemistry, focusing on nucleophilic substitution and elimination reactions. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by offering insights into potential synthetic pathways and reaction mechanisms. This guide also outlines detailed, hypothetical experimental protocols for systematically investigating the compound's reactivity and includes visualizations of key reaction pathways and experimental workflows.

Introduction: The Oxepine Scaffold and the Bromoethyl Moiety

The oxepine ring system is a seven-membered heterocyclic ether that is a structural motif in various natural products and pharmacologically active compounds. The introduction of a 2-bromoethyl substituent at the 4-position of the oxepine ring presents a versatile synthetic handle for further molecular elaboration. The reactivity of the C-Br bond is of primary interest, as it allows for the introduction of a wide range of functional groups through nucleophilic substitution or the formation of a vinyl group via elimination. Understanding the factors that govern the reactivity of this bromoethyl group is crucial for its effective utilization in medicinal chemistry and materials science.

Predicted Reactivity of the Bromoethyl Group

The bromoethyl group in this compound is a primary alkyl halide. The reactivity of such groups is predominantly governed by two competing mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1).[1][2][3]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile replaces a leaving group, in this case, the bromide ion.[2][4] The reaction pathway, either SN1 or SN2, is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[1]

-

SN2 Mechanism: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][5] For a primary alkyl halide like the bromoethyl group, the SN2 pathway is generally favored due to the low steric hindrance around the reaction center.[5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]

-

SN1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate.[1][3] The first step, the formation of the carbocation, is the rate-determining step.[2] For primary alkyl halides, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely unless there is a stabilizing factor, such as resonance, or if the reaction conditions strongly favor it (e.g., a polar protic solvent and a weak nucleophile).[1][2]

The following diagram illustrates the SN2 reaction pathway for this compound with a generic nucleophile (Nu-).

Caption: SN2 reaction mechanism for this compound.

The next diagram shows the less likely SN1 pathway, which would proceed through a primary carbocation.

Caption: SN1 reaction mechanism for this compound.

Influence of the Oxepine Ring

The oxepine ring is an electron-rich heterocyclic system. Its influence on the reactivity of the bromoethyl side chain can be considered in terms of electronic and steric effects:

-

Electronic Effects: The oxygen atom in the oxepine ring is electron-withdrawing through induction but can be electron-donating through resonance. The overall electronic effect on the distant bromoethyl group is likely to be minor but could slightly influence the polarity of the C-Br bond.

-

Steric Effects: The oxepine ring is a relatively large and conformationally flexible system. However, being at the 4-position, it is unlikely to pose significant steric hindrance to the approach of a nucleophile to the bromoethyl group, thus favoring the SN2 mechanism.

Predicted Reactivity with Various Nucleophiles

The outcome of the reaction of this compound will be highly dependent on the choice of nucleophile. The following table summarizes the expected products and reaction conditions for a range of common nucleophiles, assuming an SN2 mechanism.

| Nucleophile | Reagent | Solvent | Expected Product | Reaction Type |

| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | 4-(2-Hydroxyethyl)oxepine | SN2 |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 4-(2-Cyanoethyl)oxepine | SN2 |

| Azide | Sodium Azide (NaN3) | DMF | 4-(2-Azidoethyl)oxepine | SN2 |

| Iodide | Sodium Iodide (NaI) | Acetone | 4-(2-Iodoethyl)oxepine | SN2 (Finkelstein) |

| Ammonia | Ammonia (NH3) | Ethanol | 4-(2-Aminoethyl)oxepine | SN2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | 4-(2-Phenylthioethyl)oxepine | SN2 |

Hypothetical Experimental Protocols

To empirically determine the reactivity of this compound, a series of standardized experiments should be conducted.

General Protocol for Nucleophilic Substitution

-

Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., acetone, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.1 - 1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Characterization: The structure of the purified product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram outlines a general experimental workflow for studying the reactivity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Bromoethyl)oxepine via Ullmann Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxepine scaffold is a seven-membered heterocyclic ring containing an oxygen atom, which is a structural motif found in various natural products and biologically active compounds. The synthesis of functionalized oxepines is of significant interest in medicinal chemistry and drug development. The Ullmann coupling, a copper-catalyzed reaction, provides a powerful method for the formation of C-O bonds, particularly in the context of intramolecular cyclization to form ether linkages within complex molecules. While the direct synthesis of "4-(2-Bromoethyl)oxepine" via an Ullmann coupling has not been explicitly reported in the literature, this document provides a detailed, plausible protocol based on established methodologies for the synthesis of related oxepine derivatives.[1][2][3]

This application note outlines a proposed synthetic strategy and detailed experimental protocols for the synthesis of this compound, leveraging an intramolecular Ullmann coupling as the key ring-forming step.

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence culminating in an intramolecular Ullmann coupling to form the oxepine ring. The general approach involves the synthesis of a precursor molecule containing a vinyl halide and a hydroxyl group, positioned appropriately for a 7-membered ring closure.

A plausible retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted diene precursor, which in turn could be prepared from commercially available starting materials. The key intramolecular Ullmann C-O coupling would form the seven-membered oxepine ring.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Intramolecular Ullmann Coupling

This protocol describes a hypothetical, yet scientifically grounded, method for the synthesis of the target molecule.

Step 1: Synthesis of a Dihydrooxepine Precursor

The initial steps would focus on constructing a linear precursor with the necessary functionalities for the subsequent Ullmann cyclization. This would likely involve several standard organic transformations to assemble a molecule containing a vinyl bromide and a hydroxyl group in the correct positions.

Step 2: Intramolecular Ullmann Coupling for Oxepine Ring Formation

This is the key step for the formation of the seven-membered ring.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dihydroxy-vinyl bromide precursor (1.0 eq).

-

Reagents: Add cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) as the base.

-

Catalyst and Ligand: Add copper(I) iodide (CuI) (0.1-0.2 eq) as the catalyst and 1,10-phenanthroline (0.1-0.2 eq) as the ligand.

-

Solvent: Add anhydrous, degassed dimethylformamide (DMF) or pyridine to achieve a substrate concentration of 0.01-0.1 M.

-

Reaction Conditions: The reaction mixture is heated to 110-140 °C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble salts. The filtrate is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired dihydrooxepine intermediate.

Step 3: Functional Group Manipulation to Yield this compound

The dihydrooxepine intermediate from the Ullmann coupling would then undergo further chemical modifications to introduce the 2-bromoethyl group at the 4-position. This could involve, for example, the conversion of a hydroxyl group to a bromide.

Data Presentation: Ullmann Coupling Conditions for Oxepine Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of oxepine derivatives via intramolecular Ullmann coupling, based on literature precedents for analogous systems.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OTf)₂ | Cs₂CO₃ | Pyridine | 120 | 88 | [1][3] |

| CuI / 1,10-phenanthroline | K₂CO₃ | Pyridine | 130 | Not specified | [4] |

| Cu(I) dimethylsulfide complex | K₂CO₃ | Pyridine | 120 | 89 | [1] |

| "Activated" Cu powder | K₂CO₃ | Pyridine | 130 | Partial conversion | [1] |

| CuI / N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 100 | Not specified | [5] |

Mandatory Visualization

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: A proposed workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Ullmann Coupling Components

Caption: Key components and conditions for the intramolecular Ullmann coupling.

Concluding Remarks

The synthesis of the novel compound "this compound" is proposed to be achievable through a synthetic route featuring an intramolecular Ullmann C-O coupling reaction. The provided protocols and data, derived from established literature on the synthesis of similar oxepine-containing molecules, offer a robust starting point for researchers in this field.[1][2][3] Successful execution of this synthesis would provide access to a new functionalized oxepine derivative for potential applications in drug discovery and development. Careful optimization of the Ullmann coupling conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields of the desired product.

References

Application Notes and Protocols: Ring-Closing Metathesis (RCM) Approach to "4-(2-Bromoethyl)oxepine"

Abstract

This document provides a detailed application note and a proposed experimental protocol for the synthesis of the novel heterocyclic compound, 4-(2-Bromoethyl)oxepine, via a ring-closing metathesis (RCM) strategy. As the direct synthesis of this specific target has not been explicitly reported in the reviewed literature, this protocol is a well-reasoned proposal based on established methodologies for the synthesis of substituted oxepines and other seven-membered rings using RCM.[1][2][3] These notes are intended for researchers and professionals in organic synthesis and drug development, offering a comprehensive guide to the synthesis of a suitable diene precursor and its subsequent cyclization using a Grubbs-type catalyst.

Introduction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis for the construction of cyclic olefins, including various unsaturated rings of 5 to 30 atoms.[4][5][6] The reaction, catalyzed by metal alkylidene complexes developed by Grubbs, Schrock, and Chauvin, is prized for its high functional group tolerance and its ability to form rings that were previously challenging to access efficiently.[4][7] Oxepines, seven-membered heterocyclic ethers, are important structural motifs in a number of biologically active natural products.[2] The development of synthetic routes to novel substituted oxepines is therefore of significant interest to the medicinal and pharmaceutical chemistry communities.

This document outlines a proposed synthetic pathway to this compound, leveraging a terminal diene precursor and a second-generation Grubbs catalyst for the key ring-closing metathesis step.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process: first, the synthesis of a suitable acyclic diene precursor, and second, the ring-closing metathesis to form the target oxepine.

A plausible diene precursor, 3-(allyloxy)hex-5-en-1-ol, can be synthesized and subsequently converted to its bromoethyl derivative.

The synthesized diene will be subjected to RCM using a second-generation Grubbs catalyst to yield the desired this compound. The primary byproduct of this reaction is volatile ethylene, which helps to drive the reaction to completion.[4]

Data Presentation

The following table summarizes representative quantitative data for the RCM synthesis of substituted oxepines, based on analogous transformations found in the literature.[1][2] This data provides expected ranges for key reaction parameters.

| Parameter | Expected Value | Source (Analogous Systems) |

| Catalyst Loading | 2-10 mol% | [1][2] |

| Substrate Concentration | 0.01 - 0.1 M | [1] |

| Reaction Temperature | 25 - 60 °C | [8] |

| Reaction Time | 2 - 24 hours | [1][8] |

| Typical Yield | 25 - 91% | [1][2] |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents, especially those containing bromine and ruthenium, should be handled with care.

-

To a stirred solution of but-3-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of allyl trichloroacetimidate (1.2 eq) followed by a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diene precursor.

-

To a stirred solution of 3-(allyloxy)hex-5-en-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bromo-functionalized diene.

-

In a glovebox, dissolve the diene precursor, 1-bromo-2-(hex-5-en-3-yloxy)ethane (1.0 eq), in dry, degassed DCM to a concentration of 0.05 M.

-

Add a second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (5 mol%).

-

Heat the reaction mixture to 40 °C and stir under an inert atmosphere.

-

Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Generalized catalytic cycle for ring-closing metathesis.

References

- 1. Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate — Journal of Young Investigators [jyi.org]

- 2. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 4-(2-Bromoethyl)oxepine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of the bromoethyl side chain of 4-(2-bromoethyl)oxepine. The methodologies described herein are based on established principles of organic chemistry for the reactions of primary alkyl halides. These protocols are intended to serve as a foundational guide for the synthesis of novel oxepine derivatives for potential applications in drug discovery and development.

The bromoethyl group of this compound is a versatile handle for introducing a variety of functional groups through nucleophilic substitution and elimination reactions. The primary nature of the alkyl halide generally favors S(_N)2 reactions with good nucleophiles, while the use of strong, sterically hindered bases can promote E2 elimination.[1][2]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, allowing for the direct replacement of the bromine atom with a range of nucleophiles.[1] For a primary alkyl halide like this compound, the S(_N)2 mechanism is the predominant pathway, involving a backside attack by the nucleophile.[1]

Synthesis of 4-(2-Aminoethyl)oxepine Derivatives (Amination)

The introduction of an amino group is a common strategy in medicinal chemistry to enhance pharmacological activity. Direct amination with ammonia or primary amines can lead to the formation of primary, secondary, or tertiary amines. The Gabriel synthesis offers a classic method for the clean synthesis of primary amines.[3][4]

Protocol 1: Gabriel Synthesis of 4-(2-Aminoethyl)oxepine

This two-step procedure first involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[3]

Step 1: N-Alkylation of Potassium Phthalimide

-

Reagents: this compound, Potassium Phthalimide, Dimethylformamide (DMF)

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-(oxepin-4-yl)ethyl)phthalimide.

-

Step 2: Hydrazinolysis

-

Reagents: N-(2-(oxepin-4-yl)ethyl)phthalimide, Hydrazine hydrate, Ethanol

-

Procedure:

-

Suspend the N-alkylated phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and acidify with concentrated HCl.

-

Filter the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure, and basify with aqueous NaOH.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na(_2)SO(_4), and concentrate to afford 4-(2-aminoethyl)oxepine.

-

Synthesis of 4-(2-Alkoxyethyl)oxepine Derivatives (Etherification)

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkyl halide with an alkoxide.[2][5][6]

Protocol 2: Williamson Ether Synthesis of 4-(2-Methoxyethyl)oxepine

-

Reagents: this compound, Sodium methoxide, Methanol

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether, wash the combined organic layers with brine, dry over MgSO(_4), and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of 4-(2-Cyanoethyl)oxepine (Cyanation)

The introduction of a nitrile group provides a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.[7][8][9]

Protocol 3: Cyanation using Sodium Cyanide

-

Reagents: this compound, Sodium cyanide, Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into a saturated aqueous solution of NaHCO(_3) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 1: Summary of Hypothetical Nucleophilic Substitution Reactions

| Product Name | Nucleophile | Solvent | Typical Yield (%) |

| 4-(2-Aminoethyl)oxepine | Phthalimide, then Hydrazine | DMF, Ethanol | 70-85 |

| 4-(2-Methoxyethyl)oxepine | Sodium methoxide | Methanol | 85-95 |

| 4-(2-Cyanoethyl)oxepine | Sodium cyanide | DMSO | 80-90 |

Elimination Reaction

Elimination reactions of alkyl halides lead to the formation of alkenes. For primary alkyl halides, a strong, sterically hindered base is typically required to favor the E2 pathway over the S(_N)2 pathway.[10]

Synthesis of 4-Vinyloxepine

Protocol 4: Dehydrobromination to form 4-Vinyloxepine

-

Reagents: this compound, Potassium tert-butoxide, tert-Butanol

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the mixture with pentane, wash the combined organic layers with brine, dry over MgSO(_4), and carefully concentrate under reduced pressure at low temperature due to the potential volatility of the product.

-

Purify the crude product by distillation or column chromatography on silica gel.

-

Table 2: Summary of Hypothetical Elimination Reaction

| Product Name | Base | Solvent | Typical Yield (%) |

| 4-Vinyloxepine | Potassium tert-butoxide | tert-Butanol | 60-75 |

Visualizations

Reaction Pathways

General Experimental Workflow

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. google.com [google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unipr.it [air.unipr.it]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(2-Bromoethyl)oxepine

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The oxepine moiety is a seven-membered heterocyclic ring containing an oxygen atom and is a structural feature in a number of biologically active natural products and synthetic compounds. Derivatives of oxepine have shown promise in medicinal chemistry, exhibiting a range of activities that make them attractive scaffolds for drug discovery. "4-(2-Bromoethyl)oxepine" is a versatile, albeit currently hypothetical, bifunctional molecule that combines the unique conformational properties of the oxepine ring with a reactive bromoethyl side chain. This primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This document provides detailed protocols for the derivatization of this compound with various nucleophiles, offering a pathway to novel chemical entities for screening and development.

Applications in Medicinal Chemistry

The bromoethyl group on the oxepine scaffold serves as a handle for the covalent attachment of pharmacophores, solubilizing groups, or linkers for bioconjugation. Potential applications of the resulting derivatives include:

-

Scaffold Decoration: Introduction of diverse substituents to explore structure-activity relationships (SAR) around the oxepine core.

-

Linker Chemistry: The ethyl spacer allows for the attachment of larger molecular fragments without steric hindrance from the oxepine ring.

-

Bioisosteric Replacement: The resulting ethers, amines, and thioethers can serve as bioisosteres for other functional groups in known bioactive molecules.

General Reaction Scheme

The nucleophilic substitution reactions of this compound are expected to proceed via an SN2 mechanism, typical for primary alkyl halides. A general representation of this transformation is shown below.

Caption: General SN2 reaction of this compound.

Experimental Protocols

The following protocols are illustrative examples for the reaction of this compound with common nucleophiles.

Protocol 1: Synthesis of 4-(2-(Benzylamino)ethyl)oxepine (Amine Nucleophile)

Objective: To synthesize the secondary amine derivative by reacting this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 215 mg, 1.0 mmol), anhydrous acetonitrile (10 mL), and potassium carbonate (345 mg, 2.5 mmol).

-

Add benzylamine (0.24 mL, 2.2 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(2-(benzylamino)ethyl)oxepine.

Protocol 2: Synthesis of 4-(2-(Phenylthio)ethyl)oxepine (Thiol Nucleophile)

Objective: To synthesize the thioether derivative using thiophenol as the nucleophile.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (48 mg, 1.2 mmol) in anhydrous THF (5 mL) and cool to 0°C in an ice bath.

-

Slowly add thiophenol (0.11 mL, 1.1 mmol) to the suspension. Stir at 0°C for 30 minutes to form the sodium thiophenolate.

-

Add a solution of this compound (215 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-(2-(phenylthio)ethyl)oxepine.

Protocol 3: Synthesis of 3-(Oxepin-4-yl)propanenitrile (Cyanide Nucleophile)

Objective: To extend the carbon chain by one carbon via reaction with sodium cyanide.

Materials:

-

This compound (1.0 eq)

-

Sodium cyanide (NaCN) (1.5 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (215 mg, 1.0 mmol) and anhydrous DMSO (8 mL).

-

Add sodium cyanide (74 mg, 1.5 mmol) to the solution.

-

Heat the reaction mixture to 60°C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into deionized water (30 mL).

-

Extract the aqueous phase with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: rotary evaporation of diethyl ether).

-

Purify the resulting nitrile by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the hypothetical outcomes for the described nucleophilic substitution reactions. Yields are estimated based on typical SN2 reactions with primary alkyl bromides.

| Protocol | Nucleophile | Product | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield |

| 1 | Benzylamine | 4-(2-(Benzylamino)ethyl)oxepine | C₁₆H₁₉NO | 241.33 | 85% |

| 2 | Thiophenol | 4-(2-(Phenylthio)ethyl)oxepine | C₁₅H₁₆OS | 244.35 | 90% |

| 3 | Sodium Cyanide | 3-(Oxepin-4-yl)propanenitrile | C₁₀H₁₁NO | 161.20 | 78% |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

Caption: A standard workflow for synthesis and purification.

Disclaimer: The compound "this compound" is not currently described in the scientific literature. The protocols and data presented herein are hypothetical and based on established principles of organic chemistry. These should serve as a starting point for experimental design, and reaction conditions may require optimization. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: 4-(2-Bromoethyl)oxepine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and practical protocols for the utilization of 4-(2-bromoethyl)oxepine as a key intermediate in the synthesis of novel fused heterocyclic systems. The inherent reactivity of both the oxepine ring and the bromoethyl substituent offers a versatile platform for constructing complex molecular architectures of potential interest in medicinal chemistry and materials science. Oxepine and its derivatives are known to be present in a number of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-HIV, and antifungal activities.[1]

Synthesis of the Precursor: this compound

The synthesis of this compound can be envisioned from a hypothetical precursor, oxepine-4-acetic acid, through a two-step reduction and bromination sequence.

References

Application Notes & Protocols: Leveraging Oxepine Scaffolds for the Synthesis of Conformationally Restricted Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of oxepine derivatives in the synthesis of conformationally restricted analogs for drug discovery and development. While specific data on "4-(2-Bromoethyl)oxepine" is limited, this document outlines the broader applications of the oxepine scaffold, a seven-membered oxygen-containing heterocycle, which is a valuable structural motif in medicinal chemistry.[1] By constraining the conformation of flexible molecules, researchers can enhance potency, selectivity, and pharmacokinetic properties.

The oxepine core is present in various biologically active natural products and synthetic compounds, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant properties.[2][3] This makes the oxepine scaffold a "privileged structure" in the design of novel therapeutic agents.[2]